molecular formula C8H5F5N2O2S B1453019 (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile CAS No. 1309569-40-1

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile

Cat. No.: B1453019
CAS No.: 1309569-40-1
M. Wt: 288.2 g/mol
InChI Key: YINMUFZCLLETTI-UHFFFAOYSA-N
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Description

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile is a chemical compound with the molecular formula C8H5F5N2O2S and a molecular weight of 288.194516. It is characterized by the presence of a nitro group, a pentafluorosulfanyl group, and an acetonitrile group attached to a phenyl ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for (2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile may involve large-scale nitration and fluorination processes. These methods are designed to be cost-effective and scalable, ensuring consistent quality and supply for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the acetonitrile position .

Scientific Research Applications

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile: Similar structure but with a trifluoromethyl group instead of a pentafluorosulfanyl group.

    (2-Nitro-4-(difluoromethyl)phenyl)acetonitrile: Contains a difluoromethyl group.

    (2-Nitro-4-(fluoromethyl)phenyl)acetonitrile: Features a fluoromethyl group.

Uniqueness

(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Properties

IUPAC Name

2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5N2O2S/c9-18(10,11,12,13)7-2-1-6(3-4-14)8(5-7)15(16)17/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINMUFZCLLETTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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